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molecular formula C11H12N2O4 B8504666 6-(Morpholine-4-carbonyl)nicotinic acid

6-(Morpholine-4-carbonyl)nicotinic acid

Cat. No. B8504666
M. Wt: 236.22 g/mol
InChI Key: HDIFJKLEDYGYRL-UHFFFAOYSA-N
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Patent
US06172044B2

Procedure details

In step c, the t-butyl ester functionality of 16 is hydrolyzed, with for example, HCl in nitromethane, to give the corresponding 6-(morpholine-4-carbonyl)nicotinic acid 17.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([C:9]2[CH:21]=[CH:20][C:12]([C:13]([O:15]C(C)(C)C)=[O:14])=[CH:11][N:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl>[N+](C)([O-])=O>[N:1]1([C:7]([C:9]2[CH:21]=[CH:20][C:12]([C:13]([OH:15])=[O:14])=[CH:11][N:10]=2)=[O:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
16
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=O)C1=NC=C(C(=O)OC(C)(C)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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